(5R)-N-[4-(4-fluorophenoxy)phenyl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
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Overview
Description
BAY-897 is a chemical compound known for its significant role in various scientific research fieldsThe compound is an effective antagonist of the Glucose transporter type 1 (GLUT1) receptor, which plays a crucial role in aerobic glycolysis, a hallmark of many cancers .
Preparation Methods
The synthesis of BAY-897 involves several steps, including the formation of key intermediates and the final coupling reactions. The preparation methods typically involve:
Synthetic Routes and Reaction Conditions: The synthesis of BAY-897 can be achieved through a series of organic reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity.
Industrial Production Methods: Industrial production of BAY-897 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
BAY-897 undergoes various chemical reactions, including:
Oxidation: BAY-897 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: BAY-897 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of BAY-897, which can have different biological activities and properties.
Scientific Research Applications
BAY-897 has a wide range of scientific research applications, including:
Chemistry: In chemistry, BAY-897 is used as a model compound to study various organic reactions and mechanisms.
Biology: In biological research, BAY-897 is used to study the role of GLUT1 in cellular metabolism and its implications in cancer.
Industry: In the industrial sector, BAY-897 is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of BAY-897 involves its interaction with the GLUT1 receptor. By inhibiting GLUT1, BAY-897 disrupts the glucose uptake in cancer cells, thereby inhibiting their growth and proliferation. This mechanism targets the metabolic pathways involved in aerobic glycolysis, which is crucial for the survival and growth of cancer cells .
Comparison with Similar Compounds
BAY-897 can be compared with other GLUT1 inhibitors, such as:
BAY-876: Another GLUT1 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
DBI-1: A diaminobutoxy-substituted isoflavonoid that also targets metabolic pathways in cancer cells.
Unique Features: BAY-897 is unique in its specific interaction with GLUT1 and its potential for targeted cancer therapy, making it a valuable compound in medical research.
Properties
Molecular Formula |
C27H21F2N3O2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(5R)-N-[4-(4-fluorophenoxy)phenyl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide |
InChI |
InChI=1S/C27H21F2N3O2/c28-19-5-3-18(4-6-19)26-24-2-1-16-30-25(24)15-17-32(26)27(33)31-21-9-13-23(14-10-21)34-22-11-7-20(29)8-12-22/h1-14,16,26H,15,17H2,(H,31,33)/t26-/m1/s1 |
InChI Key |
AEOSDPHCSPJLGL-AREMUKBSSA-N |
Isomeric SMILES |
C1CN([C@@H](C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Origin of Product |
United States |
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